molecular formula C11H14FNO2S B270679 N-cyclopentyl-3-fluorobenzenesulfonamide

N-cyclopentyl-3-fluorobenzenesulfonamide

Cat. No.: B270679
M. Wt: 243.3 g/mol
InChI Key: MLXCUFUPUPQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring and a cyclopentylamine substituent. Sulfonamides are widely studied for their diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity. The fluorine atom at the 3-position of the benzene ring enhances electronegativity and metabolic stability, while the cyclopentyl group may influence lipophilicity and binding affinity to biological targets .

Properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.3 g/mol

IUPAC Name

N-cyclopentyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C11H14FNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2

InChI Key

MLXCUFUPUPQBOV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring Amine Substituent Molecular Weight (g/mol) Notable Features Reference
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide 5-Fluoro, 2-methoxy 3-(3-chlorophenyl)-3-hydroxypropyl ~425.9* Chlorophenyl and hydroxyl groups enhance hydrophilicity; methoxy improves solubility
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 4-Fluoro (dual sulfonamide) 2,3-dimethylphenyl, 4-fluorophenylsulfonyl ~448.4* Dual sulfonyl groups increase steric bulk and potential for π-π interactions
3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide 3-Amino, 4-cyclohexylamino N-methyl ~313.4 Amino and cyclohexyl groups may enhance target specificity in ferroptosis inhibition
3-Chloro-N-phenylbenzamide 3-Chloro Phenyl 231.67 Chlorine and benzamide backbone contribute to planar crystal packing

*Calculated based on molecular formulas from evidence.

Key Observations:

Fluorine Substitution: Fluorine at the 3- or 4-position (as in N-cyclopentyl-3-fluorobenzenesulfonamide and the dual-sulfonamide compound) increases electronegativity and metabolic stability compared to non-fluorinated analogs. The position of fluorine also affects electronic distribution; 3-fluorine may induce ortho/para-directed reactivity .

Amine Substituents: Cyclopentyl (hypothetical in the target compound) vs. Hydroxypropyl (): Introduces hydrogen-bonding capability, enhancing solubility but possibly reducing membrane permeability.

Dual Sulfonamides : Compounds like the 4-fluoro-N-[(4-fluorophenyl)sulfonyl] derivative () exhibit increased molecular rigidity, which could improve selectivity but reduce synthetic accessibility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclopentyl group in this compound likely confers moderate lipophilicity (logP ~2.5–3.5*), intermediate between the hydrophilic hydroxypropyl analog (logP ~1.8, ) and the lipophilic dual-sulfonamide compound (logP ~4.0, ).
  • Solubility : Methoxy and hydroxyl groups () significantly enhance aqueous solubility (>10 mg/mL), whereas bulky sulfonyl groups () may reduce it (<1 mg/mL). The target compound’s solubility is expected to be moderate (~2–5 mg/mL) due to the absence of polar substituents.
  • Metabolic Stability: Fluorine and cyclopentyl groups likely slow oxidative metabolism, as seen in cyclohexylamino sulfonamides (), which exhibit prolonged half-lives in vitro.

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